Urinary Excretion Profile: N,N-Didesmethyldoxylamine Comprises 17% of Administered Dose vs. 20% for N-Desmethyldoxylamine in Rhesus Monkey
In a comprehensive metabolic study in rhesus monkeys (Macaca mulatta) following oral administration of 13 mg/kg [14C]-doxylamine succinate, the cumulative 48-hour urinary metabolic profile demonstrated that N,N-didesmethyldoxylamine accounted for 17% of the total administered radiolabeled dose. This was comparable to but distinct from N-desmethyldoxylamine (20%) and significantly greater than unchanged doxylamine (4%) [1]. This quantitative distribution confirms that N,N-didesmethyldoxylamine is a major urinary metabolite, representing a substantial fraction of the drug's clearance pathway.
| Evidence Dimension | Urinary excretion as percentage of administered radiolabeled dose (48-hour cumulative) |
|---|---|
| Target Compound Data | 17% of administered dose |
| Comparator Or Baseline | N-Desmethyldoxylamine: 20%; Doxylamine: 4%; Doxylamine-N-oxide: 1%; Side-chain cleavage products (peak 2): 31% |
| Quantified Difference | 3 percentage points lower than N-desmethyldoxylamine; 13 percentage points higher than unchanged doxylamine |
| Conditions | Rhesus monkey, 13 mg/kg oral [14C]-doxylamine succinate, analysis by reversed-phase HPLC with radiochemical detection and mass spectrometry |
Why This Matters
This quantitative data is essential for developing accurate mass balance models in pharmacokinetic studies and for validating that an analytical method can resolve and quantify this specific metabolite against a complex biological background.
- [1] W Slikker Jr, CL Holder, GW Lipe, JR Bailey, JF Young. Metabolism of 14C-labeled doxylamine succinate (Bendectin) in the rhesus monkey (Macaca mulatta). J Anal Toxicol. 1986 May-Jun;10(3):87-92. PMID: 2873269 View Source
